Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a quinoline moiety, which is further esterified with a methyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with distinct functional groups.
Uniqueness
Methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)14(6-7-14)11-4-5-12-10(9-11)3-2-8-15-12/h4-5,9,15H,2-3,6-8H2,1H3 |
InChI Key |
HNHKSFUXUVXIEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.